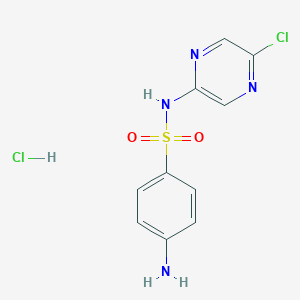

4-amino-N-(5-chloropyrazin-2-yl)benzenesulfonamide hydrochloride

Description

4-amino-N-(5-chloropyrazin-2-yl)benzenesulfonamide hydrochloride is a heterocyclic compound with the molecular formula C10H10Cl2N4O2S and a molecular weight of 321.18 g/mol

Properties

IUPAC Name |

4-amino-N-(5-chloropyrazin-2-yl)benzenesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN4O2S.ClH/c11-9-5-14-10(6-13-9)15-18(16,17)8-3-1-7(12)2-4-8;/h1-6H,12H2,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLCMMIVQSIBOFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)NC2=CN=C(C=N2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(5-chloropyrazin-2-yl)benzenesulfonamide hydrochloride typically involves the reaction of 4-amino-N-(5-chloropyrazin-2-yl)benzenesulfonamide with hydrochloric acid. The reaction conditions often include controlled temperatures and specific solvents to ensure the purity and yield of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process ensures that the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

4-amino-N-(5-chloropyrazin-2-yl)benzenesulfonamide hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the compound, potentially altering its properties.

Reduction: This reaction can reduce specific functional groups, impacting the compound’s reactivity.

Substitution: This reaction involves replacing one functional group with another, which can be useful in modifying the compound for specific applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce various substituted benzenesulfonamides .

Scientific Research Applications

Antimicrobial Activity

Antitubercular Properties:

Research indicates that 4-amino-N-(5-chloropyrazin-2-yl)benzenesulfonamide hydrochloride has demonstrated significant antitubercular activity against Mycobacterium tuberculosis (Mtb). The minimum inhibitory concentration (MIC) for this compound is reported at 6.25 μg/mL, suggesting its potential as a candidate for tuberculosis treatment. Its mechanism may involve the inhibition of dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria .

Broad-Spectrum Antimicrobial Effects:

In addition to its activity against Mtb, derivatives of this compound have shown effectiveness against various bacterial strains, including those resistant to traditional antibiotics. The structural modifications in sulfonamide compounds can enhance their lipophilicity and overall antimicrobial potency .

Anticancer Applications

Inhibition of Cancer Cell Growth:

Studies have explored the potential of this compound in cancer therapy. It has been identified as a promising inhibitor of specific kinases involved in cancer progression, such as B-raf kinase and phosphoinositide 3-kinase (PI3K) . The ability to target these pathways may offer new avenues for treating various cancers.

Mechanistic Insights:

The compound's anticancer activity is partially attributed to its ability to induce apoptosis in cancer cell lines. For instance, related compounds have shown significant apoptotic effects on breast cancer cell lines (MDA-MB-231), indicating that the presence of the chloropyrazine moiety may enhance these effects through specific molecular interactions .

Enzyme Inhibition

Carbonic Anhydrase Inhibition:

The design of new derivatives based on this compound has led to the discovery of potent inhibitors of human carbonic anhydrases (CAs). These enzymes play crucial roles in various physiological processes, and their inhibition can lead to therapeutic benefits in conditions such as glaucoma and certain cancers .

Selectivity and Efficacy:

Recent studies have highlighted the selectivity of certain derivatives for specific CA isoforms, which could minimize side effects while maximizing therapeutic efficacy . This selectivity is essential for developing targeted therapies that effectively manage disease without adversely affecting normal physiological functions.

Data Summary Table

| Application Area | Biological Activity | MIC/IC₅₀ Values | Notable Mechanisms |

|---|---|---|---|

| Antitubercular | Active against Mycobacterium tuberculosis | 6.25 μg/mL | Inhibition of dihydropteroate synthase |

| Anticancer | Induces apoptosis in cancer cells | Variable | Inhibition of B-raf kinase and PI3K |

| Enzyme Inhibition | Inhibits carbonic anhydrases | IC₅₀ = 10.93–25.06 nM | Selective inhibition |

Case Studies and Research Findings

-

Antimycobacterial Activity Study:

A study conducted on various sulfonamides, including this compound, demonstrated its efficacy against drug-resistant strains of Mtb, emphasizing the need for further exploration into its pharmacokinetics and mechanism of action . -

Cancer Cell Line Evaluation:

Research evaluating the effects of this compound on MDA-MB-231 cells revealed significant increases in apoptotic markers when treated with certain derivatives, suggesting a potential role in breast cancer therapy . -

Enzyme Targeting Research:

Investigations into the selectivity of carbonic anhydrase inhibitors derived from this compound have shown promise in treating conditions like glaucoma while minimizing systemic side effects, highlighting the importance of structure-activity relationship studies .

Mechanism of Action

The mechanism of action of 4-amino-N-(5-chloropyrazin-2-yl)benzenesulfonamide hydrochloride involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes, such as matrix metalloproteinase-8, which plays a role in various biological processes. The compound’s structure allows it to bind to these targets, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

4-amino-N-(6-chloropyrazin-2-yl)benzenesulfonamide: Similar in structure but with a different position of the chlorine atom.

4-amino-2-chloropyridine: A chloroaminoheterocyclic compound with different applications.

(5-chloro-2-pyrazinyl)methanol: Another pyrazine derivative with distinct properties.

Uniqueness

4-amino-N-(5-chloropyrazin-2-yl)benzenesulfonamide hydrochloride is unique due to its specific structure, which allows it to interact with particular molecular targets and exhibit distinct chemical reactivity. This uniqueness makes it valuable for various scientific and industrial applications.

Biological Activity

4-amino-N-(5-chloropyrazin-2-yl)benzenesulfonamide hydrochloride is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its synthesis, biological effects, mechanisms of action, and pharmacological properties based on diverse research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 5-chloropyrazine with sulfonamide derivatives. The structural features that contribute to its biological activity include the presence of the amino and sulfonamide functional groups, which are known to interact with various biological targets.

Antimicrobial Activity

Research indicates that 4-amino-N-(5-chloropyrazin-2-yl)benzenesulfonamide exhibits notable antimicrobial properties. Specifically, it has been tested against Mycobacterium tuberculosis H37Rv, showing a Minimum Inhibitory Concentration (MIC) of 6.25 μg/mL (approximately 25 μM) . This suggests a strong potential for development as an anti-tubercular agent.

| Compound | Target | MIC (μg/mL) | Activity |

|---|---|---|---|

| 4-amino-N-(5-chloropyrazin-2-yl)benzenesulfonamide | M. tuberculosis H37Rv | 6.25 | Antitubercular |

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on carbonic anhydrases (CAs), particularly CA IX, which is implicated in cancer progression. It demonstrated significant enzyme inhibition with an IC50 value ranging from 10.93 to 25.06 nM for CA IX, indicating its selectivity over other isoforms like CA II . This selectivity is crucial for minimizing side effects in therapeutic applications.

Cytotoxicity and Apoptosis Induction

In vitro studies using MDA-MB-231 breast cancer cell lines revealed that the compound can induce apoptosis. The treatment resulted in a significant increase in annexin V-FITC positive cells, indicating late-stage apoptosis . This suggests potential applications in cancer therapy.

The mechanism by which 4-amino-N-(5-chloropyrazin-2-yl)benzenesulfonamide exerts its biological activity primarily involves:

- Inhibition of Folate Synthesis Pathway : The compound's structure allows it to act as an inhibitor of dihydropteroate synthase, a key enzyme in the folate biosynthesis pathway in bacteria .

- Carbonic Anhydrase Inhibition : By selectively inhibiting CA IX, it may alter pH homeostasis within tumors, affecting their growth and survival .

- Induction of Apoptosis : The compound's ability to induce apoptosis in cancer cells suggests it may interfere with critical survival pathways in these cells .

Pharmacokinetics and ADMET Properties

Predictive ADMET studies have shown favorable pharmacokinetic properties for this compound, suggesting good absorption and distribution characteristics essential for therapeutic efficacy . However, further studies are necessary to fully elucidate its pharmacokinetic profile and metabolism.

Case Studies

Several studies have highlighted the effectiveness of related compounds in clinical settings:

- Antimicrobial Efficacy : A study demonstrated that similar benzenesulfonamides exhibited robust antibacterial activity against various Gram-positive and Gram-negative bacteria .

- Cancer Therapy Potential : Compounds with structural similarities have been investigated for their anticancer properties, with promising results in preclinical models .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 4-amino-N-(5-chloropyrazin-2-yl)benzenesulfonamide hydrochloride?

The compound is typically synthesized via sulfonylation reactions between 5-chloropyrazin-2-amine and activated benzenesulfonamide derivatives. Key steps include:

- Activation of sulfonyl chloride : Reacting 4-aminobenzenesulfonyl chloride with 5-chloropyrazin-2-amine in anhydrous conditions (e.g., DCM) under cooling (0–5°C) to minimize side reactions .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) is used to isolate the product, with yields optimized by controlling stoichiometry and reaction time .

- Hydrochloride salt formation : The free base is treated with HCl in ethanol to precipitate the hydrochloride salt .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

- NMR Spectroscopy : and NMR confirm the presence of aromatic protons, sulfonamide NH, and the pyrazine ring. For example, the 5-chloropyrazine moiety shows distinct downfield shifts at δ 8.2–8.5 ppm .

- X-ray Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves bond lengths and angles. Software like SHELXL refines the structure, with typical R-factors < 0.05 for high-quality datasets .

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak at m/z 334.78 (M) .

Advanced Research Questions

Q. How can researchers address discrepancies in crystallographic data during structure determination?

Contradictions in X-ray data (e.g., anomalous bond lengths or thermal parameters) may arise from:

- Twinned crystals : Use SHELXL’s TWIN command to model twinning and improve refinement .

- Disorder : Apply PART instructions in SHELXL to resolve disordered atoms or solvent molecules .

- Validation tools : Check data consistency with PLATON’s ADDSYM to detect missed symmetry .

Q. What computational approaches predict the electronic properties and reactivity of this compound?

- Wavefunction Analysis : Multiwfn calculates electrostatic potential (ESP) maps to identify nucleophilic/electrophilic sites. For example, the sulfonamide group exhibits high electronegativity (ESP ≈ −45 kcal/mol) .

- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311G** level to model frontier molecular orbitals (HOMO-LUMO gap ≈ 4.1 eV) .

- Molecular Docking : AutoDock Vina simulates binding to NLRP3 inflammasome (PDB: 6NPY), showing hydrogen bonds with Arg578 and hydrophobic interactions with Leu351 .

Q. How can the compound’s inhibitory activity against biological targets be systematically evaluated?

- Enzyme Assays : Measure IC values for NLRP3 inflammasome inhibition using LPS/ATP-induced IL-1β release in THP-1 macrophages .

- Kinetic Studies : Perform time-dependent inhibition assays to distinguish competitive vs. non-competitive mechanisms .

- SAR Analysis : Modify the pyrazine (e.g., 5-Cl → 5-F) or sulfonamide (e.g., N-methylation) to assess activity trends .

Methodological Challenges and Solutions

Q. What strategies optimize the sulfonylation step to improve reaction yields?

Low yields (<40%) in sulfonylation may result from:

- Moisture sensitivity : Use rigorously dried solvents and Schlenk techniques .

- Catalyst choice : Replace EDCI/HOBt with DMAP to enhance coupling efficiency .

- Temperature control : Gradual warming (0°C → RT) reduces side-product formation .

Q. How can researchers validate the compound’s stability under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.